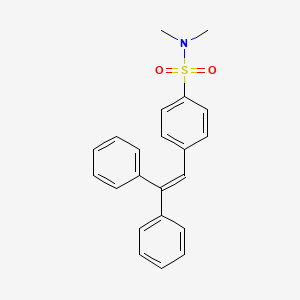
4-(2,2-Diphenylethenyl)-n,n-dimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,2-Diphenylethenyl)-n,n-dimethylbenzenesulfonamide is an organic compound with a complex structure characterized by the presence of a diphenylethenyl group attached to a dimethylbenzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Diphenylethenyl)-n,n-dimethylbenzenesulfonamide typically involves the reaction of 2,2-diphenylethene with n,n-dimethylbenzenesulfonamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification and crystallization to ensure the final product meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
4-(2,2-Diphenylethenyl)-n,n-dimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of sulfoxides or sulfones.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, potentially leading to the formation of amines or other reduced products.
Substitution: This reaction involves the replacement of one functional group with another, which can occur under various conditions depending on the reagents used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines. Substitution reactions can result in a wide range of products depending on the nature of the substituent introduced.
Scientific Research Applications
4-(2,2-Diphenylethenyl)-n,n-dimethylbenzenesulfonamide has several scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions, serving as a building block for more complex molecules.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or other biomolecules.
Medicine: Research may explore its potential therapeutic applications, such as its use as a drug candidate or in drug delivery systems.
Industry: The compound may be used in the development of new materials or as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 4-(2,2-Diphenylethenyl)-n,n-dimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological or chemical outcomes. The exact pathways involved depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(2,2-Diphenylethenyl)-n,n-dimethylbenzenesulfonamide include other diphenylethenyl derivatives and sulfonamide compounds. Examples include:
- 4-(2,2-Diphenylethenyl)-n,n-di(p-tolyl)aniline
- This compound
Uniqueness
The uniqueness of this compound lies in its specific structure, which combines the properties of both diphenylethenyl and sulfonamide groups. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
13952-58-4 |
|---|---|
Molecular Formula |
C22H21NO2S |
Molecular Weight |
363.5 g/mol |
IUPAC Name |
4-(2,2-diphenylethenyl)-N,N-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C22H21NO2S/c1-23(2)26(24,25)21-15-13-18(14-16-21)17-22(19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-17H,1-2H3 |
InChI Key |
BTVYFLOUROBSHG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C=C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


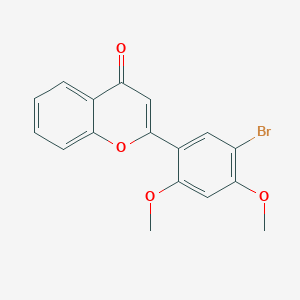
![2-bromo-N-[3-[4-[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]phenyl]acetamide](/img/structure/B14005453.png)
![N-Methyl-1-[2-(methylcarbamoylamino)ethylsulfanyl]formamide](/img/structure/B14005457.png)

![(4S)-5-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-[[(2S)-2,6-diaminohexanoyl]amino]-5-oxopentanoic acid](/img/structure/B14005467.png)
![3,7-Dioxabicyclo[3.2.1]octane-4,6-dione](/img/structure/B14005468.png)
![(1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)methyl 4-methylbenzenesulfonate](/img/structure/B14005469.png)

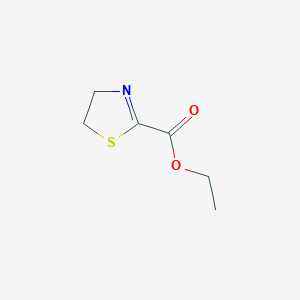

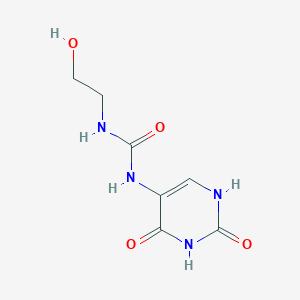
![1-[(Methylsulfinyl)methyl]naphthalene](/img/structure/B14005482.png)
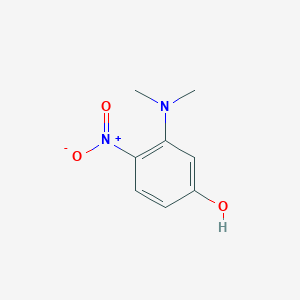
![4-{(E)-[(4-Ethoxyphenyl)imino]methyl}benzene-1-carbothioamide](/img/structure/B14005500.png)
